ethyl 6-(1,3-benzodioxole-5-carbonylimino)-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-(1,3-benzodioxole-5-carbonylimino)-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with a unique structure that incorporates multiple functional groups, including a benzodioxole moiety, a triazatricyclo framework, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-(1,3-benzodioxole-5-carbonylimino)-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of 1,3-benzodioxole-5-carboxylic acid with an appropriate amine to form the carbonylimino intermediate. This intermediate is then reacted with a triazatricyclo compound under controlled conditions to form the desired product. The final step involves esterification with ethanol to yield the ethyl ester derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(1,3-benzodioxole-5-carbonylimino)-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzodioxole moiety can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Ethyl 6-(1,3-benzodioxole-5-carbonylimino)-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 6-(1,3-benzodioxole-5-carbonylimino)-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can lead to the disruption of critical cellular processes, such as DNA replication or protein synthesis, ultimately resulting in cell death .
Comparison with Similar Compounds
Similar Compounds
Piperonyl alcohol (1,3-Benzodioxole-5-methanol): Shares the benzodioxole moiety but lacks the triazatricyclo framework.
6-Bromo-1,3-benzodioxole-5-carboxylic acid: Contains the benzodioxole moiety with a carboxylic acid group instead of the ethyl ester.
1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one (Eutylone): A designer drug with structural similarities but different pharmacological properties.
Uniqueness
Ethyl 6-(1,3-benzodioxole-5-carbonylimino)-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is unique due to its combination of a benzodioxole moiety and a triazatricyclo framework, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development in various scientific fields.
Properties
Molecular Formula |
C26H24N4O6 |
---|---|
Molecular Weight |
488.5 g/mol |
IUPAC Name |
ethyl 6-(1,3-benzodioxole-5-carbonylimino)-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
InChI |
InChI=1S/C26H24N4O6/c1-4-34-26(33)18-12-17-22(27-21-7-5-6-10-29(21)25(17)32)30(13-15(2)3)23(18)28-24(31)16-8-9-19-20(11-16)36-14-35-19/h5-12,15H,4,13-14H2,1-3H3 |
InChI Key |
JKCIVGLSPXKVRL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC5=C(C=C4)OCO5)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.